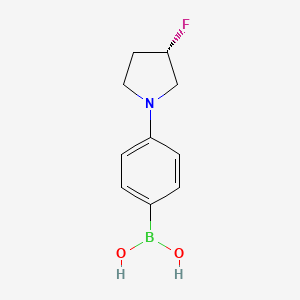

(S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

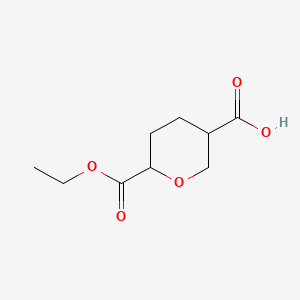

(S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is an organoboronic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-fluoropyrrolidinyl group in the (S)-configuration. This compound is known for its significant role in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:

Boronic Ester Formation: : Starting with the aryl halide or triflate, the boronic ester is formed via a palladium-catalyzed borylation reaction.

Hydrolysis: : The boronic ester undergoes hydrolysis to yield the boronic acid.

Pyrrolidine Introduction: : The pyrrolidine moiety is introduced via nucleophilic substitution on an appropriate precursor such as an aryl fluoride.

Industrial Production Methods: In an industrial context, large-scale production might involve:

Palladium-Catalyzed Cross-Coupling: : Utilizing efficient catalysts and optimized conditions to maximize yield and purity.

Automated Synthesis Platforms: : Leveraging continuous flow chemistry and robotic platforms to streamline and scale up the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

(S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid participates in:

Suzuki-Miyaura Cross-Coupling: : Formation of biaryl and polyaryl compounds.

Oxidation and Reduction Reactions: : Though less common, under specific conditions, the boronic acid can undergo oxidation to form corresponding alcohols.

Common Reagents and Conditions

Palladium Catalysts: : Pd(PPh3)4, PdCl2(dppf) commonly employed.

Bases: : NaOH, K2CO3 are used to deprotonate the boronic acid, facilitating the coupling.

Solvents: : Aqueous or organic solvents such as THF, DME often utilized.

Major Products Formed

Biaryl Derivatives: : Widely applied in pharmaceuticals and materials science.

Fluorinated Compounds: : Leveraging the fluorine atom for enhanced biological activity or stability.

Scientific Research Applications

Chemistry

Organic Synthesis: : Key reagent in constructing complex molecules, enhancing reaction efficiency, and selectivity in forming carbon-carbon bonds.

Biology

Molecular Probes: : Utilized in designing probes for biological imaging and diagnostic applications.

Ligand Synthesis: : Contributing to the development of chiral ligands for enantioselective catalysis.

Medicine

Drug Development: : Integral in synthesizing pharmaceuticals, particularly where boronic acid moieties contribute to activity, such as proteasome inhibitors.

Industry

Materials Science: : Applied in developing advanced materials with specific electronic properties.

Polymer Chemistry: : Incorporated into polymer backbones for creating functional materials with unique characteristics.

Mechanism of Action

The compound's mechanism of action, particularly in Suzuki-Miyaura reactions, involves:

Transmetalation: : Interaction between the boron atom and palladium catalyst.

Reductive Elimination: : Formation of the final coupled product through bond formation and release of the catalyst.

Molecular Targets and Pathways

Proteasome Inhibition: : Boronic acids can inhibit proteasomes, crucial for developing therapeutic agents against certain cancers.

Enzymatic Targets: : Fluorinated pyrrolidine moiety may enhance binding and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: : Basic structure without the pyrrolidine and fluorine modifications.

Pyrrolidinylboronic Acids: : Lacking the fluorine substitution.

Unique Attributes

Fluorine Atom: : Enhances lipophilicity and metabolic stability, making it advantageous over non-fluorinated analogs.

Chirality: : The (S)-configuration may provide enantioselectivity in chiral synthesis, unlike its racemic counterparts.

By capitalizing on these attributes, (S)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid distinguishes itself as a highly valuable compound in various scientific and industrial contexts.

Would you like to dive deeper into any specific section?

Properties

Molecular Formula |

C10H13BFNO2 |

|---|---|

Molecular Weight |

209.03 g/mol |

IUPAC Name |

[4-[(3S)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |

InChI |

InChI=1S/C10H13BFNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9,14-15H,5-7H2/t9-/m0/s1 |

InChI Key |

ZWPBPJKLTPTHGZ-VIFPVBQESA-N |

Isomeric SMILES |

B(C1=CC=C(C=C1)N2CC[C@@H](C2)F)(O)O |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCC(C2)F)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)

![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)

![(2R,6R)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B15360465.png)

![[(3aR,6R,6aR)-4-[6-chloro-4-[[(1R)-1-phenylethyl]amino]pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15360472.png)

![tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B15360498.png)

![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-[(4-chlorophenyl)methylamino]pyrimidine-5-carboxamide](/img/structure/B15360513.png)

![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)

![N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B15360539.png)

![1'-benzyl-6-chlorospiro[4H-1,4-benzoxazine-2,4'-piperidine]-3-one](/img/structure/B15360547.png)